![molecular formula C13H10F2N4O B6579811 7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946386-47-6](/img/structure/B6579811.png)
7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . This class of compounds is part of a larger group of nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives has been elaborated in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Applications De Recherche Scientifique
- Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial properties . Some compounds exhibited moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial efficacy, comparable to the first-line agent ampicillin.
- Triazoles, including derivatives like Triazolo[4,3-a]pyrazin-8-one, have been explored for their antifungal properties . These compounds play a crucial role in combating fungal infections, making them relevant in the field of mycology.
- Triazolo[4,3-a]pyrazin-8-one derivatives have been investigated for their potential in treating cardiovascular disorders . Their unique structure may offer therapeutic benefits related to heart health.
- The compound’s pharmacological properties have led to interest in its potential role in managing type 2 diabetes . Further studies are needed to explore its effects on glucose metabolism.
- Researchers have explored Triazolo[4,3-a]pyrazin-8-one derivatives as potential agents for hyperproliferative disorders . These include conditions characterized by abnormal cell growth, such as cancer.
- Nitrogen-containing heterocycles, including triazoles, serve as essential scaffolds for drug development . Triazolo[4,3-a]pyrazin-8-one’s structure contributes to its diverse pharmacological activities, making it an intriguing target for further research.
Antibacterial Activity
Antifungal Potential
Cardiovascular Disorders
Type 2 Diabetes Research
Hyperproliferative Disorders
Drug Development and Nitrogen-Containing Heterocycles
Orientations Futures
The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown . The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Therefore, the future direction could be the development of new antimicrobial agents with excellent antibacterial activity using [1,2,4]triazolo[4,3-a]pyrazine derivatives .
Mécanisme D'action
Target of Action
The compound “7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” has been found to exhibit significant antibacterial activities . It primarily targets both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . These bacteria are common pathogens responsible for a variety of infectious diseases.
Mode of Action
The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
The compound is likely to affect several biochemical pathways within the bacterial cells, leading to their death . .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to the death of the bacteria . This results in its antibacterial effects, making it potentially useful in the treatment of bacterial infections .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s stability, efficacy, and action . .
Propriétés
IUPAC Name |
7-(3,4-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O/c1-2-11-16-17-12-13(20)18(5-6-19(11)12)8-3-4-9(14)10(15)7-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDSZVDQKMDKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.